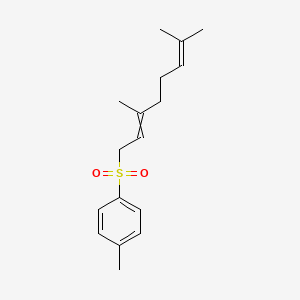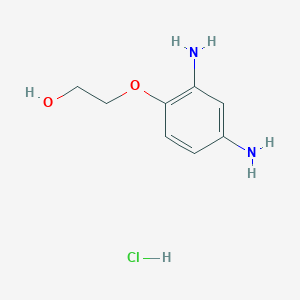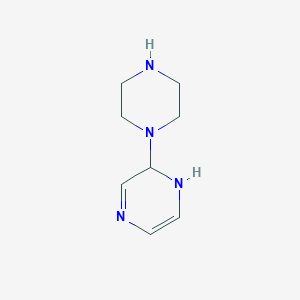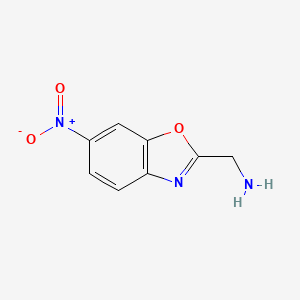
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene is a complex organic compound characterized by its unique structural features. This compound is notable for its sulfonyl group attached to a diene system, which is further connected to a methylbenzene ring. The presence of both aliphatic and aromatic components in its structure makes it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the sulfonylation of 3,7-dimethylocta-2,6-diene, followed by a Friedel-Crafts alkylation to introduce the methylbenzene moiety. The reaction conditions often require the use of strong acids or bases, along with catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of substituted derivatives.
科学研究应用
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The diene system and aromatic ring also contribute to its chemical behavior, allowing it to engage in a range of reactions and interactions.
相似化合物的比较
Similar Compounds
3,7-Dimethylocta-2,6-diene-4-thiol: Similar in structure but contains a thiol group instead of a sulfonyl group.
4-Methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group attached to a methylbenzene ring.
1-(3,7-Dimethylocta-2,6-diene-1-yl)-4-methylbenzene: Similar structure but lacks the sulfonyl group.
Uniqueness
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene is unique due to the combination of its sulfonyl group, diene system, and aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C17H24O2S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-(3,7-dimethylocta-2,6-dienylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C17H24O2S/c1-14(2)6-5-7-15(3)12-13-20(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3 |
InChI 键 |
YPBZFJKZSDUEID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B11728028.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
![[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B11728049.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)
![n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B11728076.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B11728080.png)
